2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile
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Overview
Description
Starting Material: 4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine
Reagents: 6-Methylpyridine-3-carbonitrile, base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., DMF)
Product: 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials
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Synthesis of Quinazolinone Core
Starting Material: 6-Hydroxy-7-methoxy-4-quinazolinone
Reagents: Acetic anhydride, pyridine, 4-dimethylaminopyridine
Conditions: Reflux at 100°C for several hours
Product: 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Typically carried out in aqueous or organic solvents
Products: Oxidized derivatives of the quinazolinone core
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Conducted in inert atmospheres to prevent oxidation
Products: Reduced forms of the quinazolinone or piperidine moieties
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Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Varies depending on the substituent being introduced
Products: Substituted derivatives of the pyridine or quinazolinone rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, DMF, DMSO
Catalysts: Acid or base catalysts depending on the reaction
Scientific Research Applications
2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile has shown potential in various scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Potential use as a therapeutic agent due to its biological activity.
- Explored for its anticancer properties, particularly against breast cancer cell lines .
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Industry
- Used in the synthesis of pharmaceuticals and fine chemicals.
- Potential applications in the development of new materials.
Mechanism of Action
The mechanism of action of 2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, such as VEGFR-2 and HDAC, which are involved in cancer cell proliferation . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
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Gefitinib
- Structure: Contains a quinazolinone core similar to the target compound.
- Use: EGFR inhibitor used in cancer therapy.
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Poziotinib
- Structure: Another quinazolinone derivative with anticancer properties.
- Use: Inhibits multiple HER family receptors.
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Erlotinib
- Structure: Quinazolinone-based tyrosine kinase inhibitor.
- Use: Used in the treatment of non-small cell lung cancer.
Uniqueness
2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its potential as a multi-target inhibitor makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H23N5O2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H23N5O2/c1-15-3-4-17(12-23)21(25-15)26-9-7-16(8-10-26)13-27-14-24-20-11-18(29-2)5-6-19(20)22(27)28/h3-6,11,14,16H,7-10,13H2,1-2H3 |
InChI Key |
KVXZCGLAZOIOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Origin of Product |
United States |
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